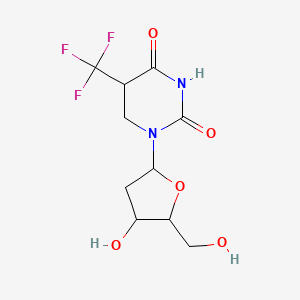
Trifluorothymidine; 5-Trifluorothymidine;TFT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorothymidine, also known as 5-Trifluorothymidine, is a fluorinated pyrimidine nucleoside. It is primarily used as an antiviral agent, particularly in the treatment of herpes simplex virus infections. Trifluorothymidine is also a component of certain anticancer drugs, such as trifluridine/tipiracil, which is used in chemotherapy for metastatic colorectal cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trifluorothymidine can be synthesized through various methods. One common synthetic route involves the reaction of 5-trifluoromethyl-2,4-bis-(trimethylsilyloxy)pyrimidine with a 2-deoxy-α-D-erythro-pentofuranosyl chloride derivative. This reaction can be carried out either in the absence of a solvent or with a small amount of solvent .
Industrial Production Methods
Industrial production of trifluorothymidine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluorothymidine undergoes various chemical reactions, including:
Substitution Reactions: Trifluorothymidine can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of trifluorothymidine.
Applications De Recherche Scientifique
Trifluorothymidine has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzyme specificity and kinetics studies.
Biology: Trifluorothymidine is incorporated into DNA, making it useful for DNA repair studies.
Medicine: It is used in antiviral treatments for herpes simplex virus infections and as a component of anticancer drugs.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in various biochemical assays
Mécanisme D'action
Trifluorothymidine acts by inhibiting viral replication. It gets incorporated into viral DNA during replication, leading to the formation of defective proteins and an increased mutation rate. This incorporation disrupts the normal function of the viral DNA, thereby inhibiting the replication process .
Comparaison Avec Des Composés Similaires
Trifluorothymidine is structurally related to other nucleoside analogs such as idoxuridine and vidarabine. it has unique properties that make it particularly effective in certain applications:
Vidarabine: Trifluorothymidine has a higher potency and a broader spectrum of activity compared to vidarabine.
Similar Compounds
- Idoxuridine
- Vidarabine
- 5-Fluorouracil
- 5-Fluoro-2’-deoxyuridine
These compounds share similar mechanisms of action but differ in their specific applications and efficacy.
Propriétés
Formule moléculaire |
C10H13F3N2O5 |
|---|---|
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H13F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h4-7,16-17H,1-3H2,(H,14,18,19) |
Clé InChI |
KBJKRUXVVBWZGL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
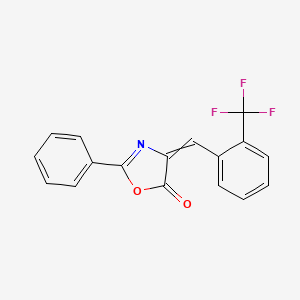
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
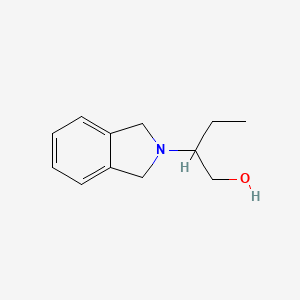
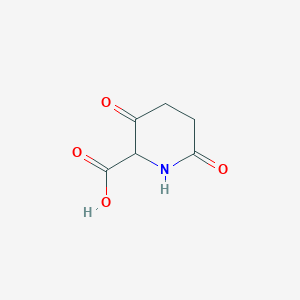
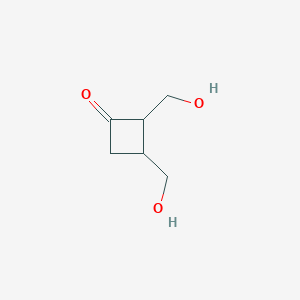
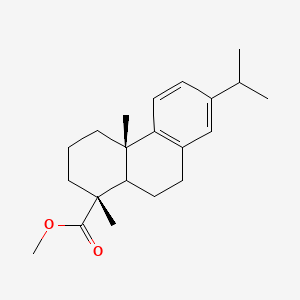
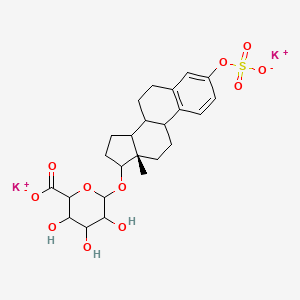
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
